molecular formula C16H12O6 B1505809 4,5,7-Trihydroxy-4'-methoxy-3-phenylcoumarin CAS No. 4376-81-2

4,5,7-Trihydroxy-4'-methoxy-3-phenylcoumarin

Cat. No.: B1505809
CAS No.: 4376-81-2
M. Wt: 300.26 g/mol
InChI Key: CIPQVCVRQQYHLE-UHFFFAOYSA-N
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Description

4,5,7-Trihydroxy-4'-methoxy-3-phenylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular derivative is characterized by the presence of three hydroxyl groups and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumarin derivatives typically involves several classical and modern synthetic methods. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For the synthesis of 4,5,7-trihydroxy-3-(p-methoxyphenyl)coumarin, specific conditions such as the use of anhydrous potassium carbonate and dry acetone at elevated temperatures are employed .

Industrial Production Methods

Industrial production of coumarin derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5,7-Trihydroxy-4'-methoxy-3-phenylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like acyl chlorides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4,5,7-Trihydroxy-4'-methoxy-3-phenylcoumarin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of coumarin, 4,5,7-trihydroxy-3-(p-methoxyphenyl)- involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets coumarin, 4,5,7-trihydroxy-3-(p-methoxyphenyl)- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

4,5,7-trihydroxy-3-(4-methoxyphenyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-10-4-2-8(3-5-10)13-15(19)14-11(18)6-9(17)7-12(14)22-16(13)20/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPQVCVRQQYHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715665
Record name 4,5,7-Trihydroxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4376-81-2
Record name 4,5,7-Trihydroxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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